5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 112654-98-5
VCID: VC1712409
InChI: InChI=1S/C17H18F2N4O3/c18-11-13(21)10-14(12(19)15(11)22-4-3-7(20)5-22)23(8-1-2-8)6-9(16(10)24)17(25)26/h6-8H,1-5,20-21H2,(H,25,26)
SMILES: C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4CCC(C4)N)F)N)C(=O)O
Molecular Formula: C17H18F2N4O3
Molecular Weight: 364.35 g/mol

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 112654-98-5

Cat. No.: VC1712409

Molecular Formula: C17H18F2N4O3

Molecular Weight: 364.35 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 112654-98-5

Specification

CAS No. 112654-98-5
Molecular Formula C17H18F2N4O3
Molecular Weight 364.35 g/mol
IUPAC Name 5-amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C17H18F2N4O3/c18-11-13(21)10-14(12(19)15(11)22-4-3-7(20)5-22)23(8-1-2-8)6-9(16(10)24)17(25)26/h6-8H,1-5,20-21H2,(H,25,26)
Standard InChI Key GMCYYXZTVSSTQW-UHFFFAOYSA-N
SMILES C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4CCC(C4)N)F)N)C(=O)O
Canonical SMILES C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4CCC(C4)N)F)N)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid incorporates several key structural elements that define its chemical identity and potential biological activity:

  • A quinoline heterocyclic core with a 1,4-dihydro-4-oxo arrangement

  • A carboxylic acid group at position 3, which is characteristic of quinolone antibacterials

  • A cyclopropyl substituent at position 1, which is common in many fluoroquinolones

  • An amino group at position 5, which may influence the compound's electronic properties

  • A 3-aminopyrrolidin-1-yl substituent at position 7, which represents a distinctive feature

  • Fluoro substituents at positions 6 and 8, which typically enhance pharmacological properties

The presence of these specific functional groups creates a unique chemical entity with particular physicochemical properties and potential biological interactions.

Chemical Identifiers and Properties

Table 1 summarizes the available chemical identifiers and properties of 5-Amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

PropertyValueSource
Common NamePD 124816
Molecular FormulaC17H18F2N4O3
PubChem CID130713
IUPAC Name5-amino-7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
ChEMBL IDCHEMBL15186
ClassificationQuinolone carboxylic acid derivative

Structural Relationships and Analogues

Related Quinolone Compounds

The scientific literature reveals several structurally related quinolone carboxylic acid derivatives that share common features with PD 124816. These compounds provide valuable context for understanding the structural properties and potential biological activities of our compound of interest.

Table 2 presents a comparative analysis of PD 124816 and related compounds:

CompoundPubChem CIDMolecular FormulaKey Structural DifferencesSource
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid5257C19H22F2N4O3Contains 3,5-dimethylpiperazin-1-yl at position 7 instead of 3-aminopyrrolidin-1-yl
5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid10851306C14H12F2N2O3Has fluoro at position 7, methyl at position 8, and lacks substituent at position 7
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidNot specifiedC13H9F2NO3Lacks amino group at position 5 and substituent at position 7

These structural analogues demonstrate the versatility of the quinolone scaffold and highlight how modifications at specific positions can create diverse compounds within this chemical family.

Structure-Activity Relationships

Based on the available data, particularly from source , quinolone carboxylic acid derivatives exhibit structure-activity relationships that are significant for their biological functions. The document specifically mentions: "The C-7 substituents play a..." , indicating that the substituent at position 7 (the 3-aminopyrrolidin-1-yl group in PD 124816) has particular importance for the biological activity of these compounds.

From analysis of the structural features across related compounds, several patterns emerge:

  • The cyclopropyl group at position 1 is conserved across multiple compounds, suggesting its importance for activity

  • Fluorination at positions 6 and/or 7 appears consistently, likely enhancing pharmacological properties

  • Various substituents at position 7 distinguish different compounds in this family, potentially modulating their spectrum of activity

  • The carboxylic acid group at position 3 is a constant feature, essential for binding to target enzymes

These structure-activity relationships provide insights into how the specific structural features of PD 124816 might contribute to its biological activity profile.

Synthesis and Development

Synthetic Approaches

"The product is ring closed with potassium t-butoxide to form 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester."

Additionally, source describes the preparation of similar compounds from aminoquinoline precursors:

"the following compounds may be prepared from 1-ethyl-5-amino-6,7,8-trifluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and the desired amine or protected amine using the method above:"

Synthetic StepPotential Reagents/ConditionsSource
Ring closurePotassium t-butoxide
Amine substitutionProtected amine, coupling conditions
FluorinationNot specified in search results-
Cyclopropyl introductionNot specified in search results-

Patent Information

The search results reference patents related to quinoline carboxylic acid derivatives:

"US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ..."
"US4997943A - Quinoline-3-carboxylic acid derivatives"

These patents indicate significant pharmaceutical interest in quinolone compounds for their potential therapeutic applications. Patent US4997943A specifically mentions "1-substituted-4-oxo-6-(fluoro or chloro)-7-(optionally substituted heterocyclic)-8-alkoxy-quinoline-3-carboxylic acid" , which shares structural similarities with PD 124816, suggesting that our compound of interest or its close analogues may be covered by intellectual property protections.

Comparative Analysis with Related Compounds

Structural Features Comparison

Table 4 provides a detailed comparison of the structural features of PD 124816 with related quinolone compounds at each position of the quinoline scaffold:

PositionPD 124816CID 5257 CompoundCID 10851306 CompoundCompound from
1CyclopropylCyclopropylCyclopropylCyclopropyl
3Carboxylic acidCarboxylic acidCarboxylic acidCarboxylic acid
4Oxo (C=O)Oxo (C=O)Oxo (C=O)Oxo (C=O)
5AminoAminoAminoNone specified
6FluoroFluoroFluoroFluoro
73-aminopyrrolidin-1-yl3,5-dimethylpiperazin-1-ylFluoroFluoro
8FluoroFluoroMethylNone specified

This detailed comparison highlights the conserved features across these compounds (positions 1, 3, 4, and 6) as well as the variable positions (5, 7, and 8) that likely contribute to their distinct biological profiles.

Pharmacological Implications of Structural Variations

The unique structural features of PD 124816, particularly the 3-aminopyrrolidin-1-yl substituent at position 7, may confer specific pharmacological properties to this compound. Based on structure-activity relationship principles for quinolones, these features might influence:

  • Binding affinity to the target enzyme (DNA gyrase)

  • Cellular penetration and accumulation in bacterial cells

  • Resistance to efflux mechanisms that can reduce antibiotic effectiveness

  • Metabolic stability and pharmacokinetic properties

  • Spectrum of antimicrobial activity

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